molecular formula C12H5ClF3NO B5769458 5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furonitrile

5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furonitrile

Cat. No. B5769458
M. Wt: 271.62 g/mol
InChI Key: NMQAFABDQAKCRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furonitrile, also known as TCS 401, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TCS 401 is a heterocyclic aromatic compound that contains a furan ring and a cyano group.

Scientific Research Applications

5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furonitrile 401 has been extensively studied for its potential applications in various fields of science. One of the major applications of 5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furonitrile 401 is in the field of medicinal chemistry. 5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furonitrile 401 has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. 5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furonitrile 401 has also been studied for its potential use as an antifungal agent, as it has been shown to inhibit the growth of various fungi. In addition, 5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furonitrile 401 has been studied for its potential use as a fluorescent probe for detecting metal ions.

Mechanism of Action

The mechanism of action of 5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furonitrile 401 in its anticancer activity is not fully understood. However, studies have shown that 5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furonitrile 401 induces apoptosis, or programmed cell death, in cancer cells. 5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furonitrile 401 has also been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furonitrile 401 has been shown to exhibit potent biochemical and physiological effects. In addition to its anticancer and antifungal activities, 5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furonitrile 401 has been shown to exhibit anti-inflammatory activity. 5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furonitrile 401 has also been shown to inhibit the activity of various enzymes involved in oxidative stress, which may contribute to its anticancer activity.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furonitrile 401 is its potent anticancer activity. 5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furonitrile 401 has been shown to exhibit activity against various cancer cell lines, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of 5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furonitrile 401 is its low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furonitrile 401. One direction is to further investigate its anticancer activity and mechanism of action. Another direction is to explore its potential use as an antifungal agent and fluorescent probe for detecting metal ions. In addition, future research could focus on developing new synthetic methods for 5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furonitrile 401 that may improve its solubility and other properties. Overall, 5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furonitrile 401 is a promising compound that has the potential to contribute to various fields of science.

Synthesis Methods

The synthesis of 5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furonitrile 401 involves the reaction of 2-chloro-5-(trifluoromethyl)phenylacetonitrile with furfurylamine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furonitrile 401.

properties

IUPAC Name

5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5ClF3NO/c13-10-3-1-7(12(14,15)16)5-9(10)11-4-2-8(6-17)18-11/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQAFABDQAKCRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C2=CC=C(O2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-carbonitrile

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